molecular formula C3H4Br2N2S B1287721 2-Bromothiazol-4-amine hydrobromide CAS No. 41731-35-5

2-Bromothiazol-4-amine hydrobromide

Cat. No.: B1287721
CAS No.: 41731-35-5
M. Wt: 259.95 g/mol
InChI Key: MRDKFGRRIBRLBH-UHFFFAOYSA-N
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Description

2-Bromothiazol-4-amine hydrobromide is a chemical compound with the molecular formula C3H4Br2N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiazol-4-amine hydrobromide typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromothiazole. This intermediate is then reacted with ammonia or an amine to form 2-bromothiazol-4-amine. Finally, the hydrobromide salt is formed by treating the amine with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromothiazol-4-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base, such as sodium hydroxide, and a suitable solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromothiazol-4-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromothiazol-4-amine hydrobromide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorothiazol-4-amine hydrobromide
  • 2-Iodothiazol-4-amine hydrobromide
  • 2-Fluorothiazol-4-amine hydrobromide

Uniqueness

2-Bromothiazol-4-amine hydrobromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromine derivative often exhibits different reactivity patterns and biological activities, making it valuable for specific research applications.

Biological Activity

2-Bromothiazol-4-amine hydrobromide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C3H4Br2N2S
  • Molecular Weight : 224.06 g/mol
  • CAS Number : 41731-35-5

The compound features a thiazole ring, which is known for its diverse biological activities. The bromine substitution at the 2-position enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific microbial enzymes, disrupting metabolic pathways crucial for microbial survival.
  • Cell Signaling Modulation : It can influence cellular signaling pathways, affecting gene expression and cellular metabolism.
  • Antimicrobial Activity : Demonstrated efficacy against a range of microbial species, suggesting a bactericidal effect through disruption of cell integrity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.6 - 62.5
Escherichia coli125
Klebsiella pneumoniae62.5

These results suggest that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties, with potential applications in targeting specific cancer cell lines. Research indicates that it may inhibit tumor growth through the modulation of various signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study evaluated the compound's effectiveness against MRSA strains, demonstrating an MIC of 62.5 μg/mL. The mechanism was attributed to the inhibition of protein synthesis pathways, leading to bacterial cell death .
  • Anticancer Potential in Breast Cancer Models :
    In vitro studies using breast cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values suggesting potent anticancer activity .

Research Applications

This compound serves as a versatile building block in chemical synthesis, particularly for creating more complex heterocyclic compounds used in pharmaceuticals and agrochemicals . Its ongoing investigation highlights its potential as a therapeutic agent in drug discovery.

Properties

IUPAC Name

2-bromo-1,3-thiazol-4-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-3-6-2(5)1-7-3;/h1H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDKFGRRIBRLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604739
Record name 2-Bromo-1,3-thiazol-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-35-5
Record name 2-Bromo-1,3-thiazol-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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